
(Chlorocarbonyl)disulfanyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Chlorocarbonyl)disulfanyl chloride, also known as (chlorothio)formyl chloride, is a chemical compound with the molecular formula CCl2OS. It is a noxious, distillable liquid that is part of the organosulfur chemistry family. This compound is known for its reactive acid chloride and sulfenyl chloride moieties, making it a valuable reagent in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Chlorocarbonyl)disulfanyl chloride can be synthesized through the catalytic decomposition of alkoxydichloromethyl sulfanes. For example, treatment of bis[2-propoxy(thiocarbonyl)] sulfide with sulfuryl chloride in the presence of calcium carbonate yields this compound . Another method involves the reaction of sulfenyl chlorides with alkoxythiocarbonyl compounds, followed by the loss of alkyl chloride to produce the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and controlled environments to ensure the safety and purity of the product. The process often includes the use of sulfuryl chloride and calcium carbonate as reagents, with careful monitoring of reaction conditions to optimize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
(Chlorocarbonyl)disulfanyl chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher polysulfanes.
Reduction: Reduction reactions can lead to the formation of simpler sulfur-containing compounds.
Substitution: It reacts with amines to form stable carbamoyl and sulfenamide derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include N-methylaniline, which reacts to form stable derivatives. The reactions are typically carried out in solvents like dichloromethane at controlled temperatures .
Major Products Formed
Major products formed from reactions with this compound include carbamoyl and sulfenamide derivatives, which are often crystalline and easier to characterize .
Wissenschaftliche Forschungsanwendungen
(Chlorocarbonyl)disulfanyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (chlorocarbonyl)disulfanyl chloride involves its reactive acid chloride and sulfenyl chloride moieties. These functional groups allow it to participate in various chemical reactions, leading to the formation of stable derivatives. The molecular targets and pathways involved in its reactions include the formation of carbamoyl and sulfenamide bonds, which stabilize the compound and make it useful in further chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Chlorocarbonyl)sulfenyl chloride: Similar in structure but contains only one sulfur atom.
Bis(chlorocarbonyl)trisulfane: Contains three sulfur atoms and is prepared through similar synthetic routes.
Uniqueness
(Chlorocarbonyl)disulfanyl chloride is unique due to its specific reactivity and the stability of its derivatives. Its ability to form stable carbamoyl and sulfenamide compounds makes it valuable in various chemical and industrial applications .
Eigenschaften
CAS-Nummer |
79341-73-4 |
|---|---|
Molekularformel |
CCl2OS2 |
Molekulargewicht |
163.0 g/mol |
IUPAC-Name |
S-chlorosulfanyl chloromethanethioate |
InChI |
InChI=1S/CCl2OS2/c2-1(4)5-6-3 |
InChI-Schlüssel |
SRSBPZFAVQTXQO-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(SSCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


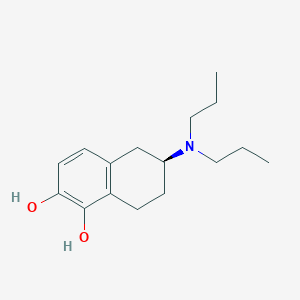
![[2-(Dimethylamino)propan-2-yl]phosphonic acid](/img/structure/B14428965.png)
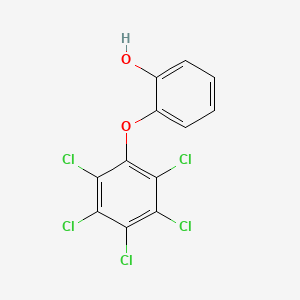
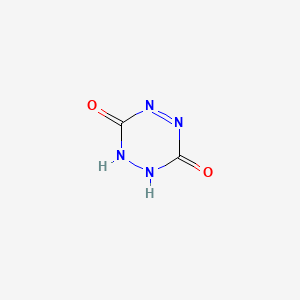
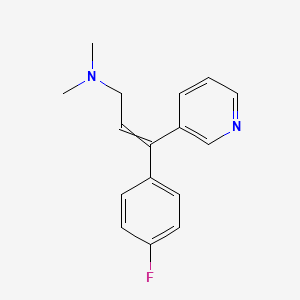
![5,5'-Spirobi[bicyclo[2.1.0]pentane]](/img/structure/B14428985.png)

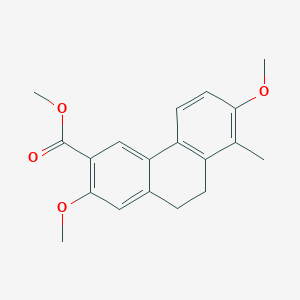
![1-(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)ethan-1-one](/img/structure/B14429001.png)

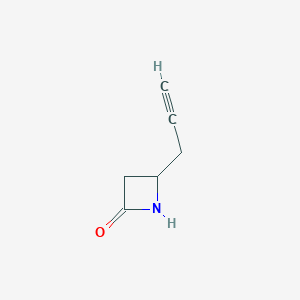
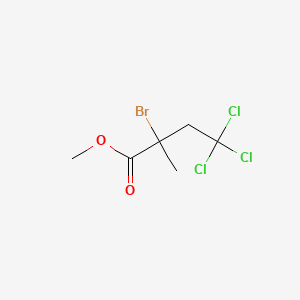
![[Nitroso(propyl)amino]methyl diethylcarbamodithioate](/img/structure/B14429025.png)
![Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride](/img/structure/B14429033.png)
